2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Description

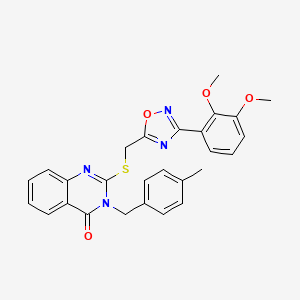

The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring:

- A quinazolin-4(3H)-one core, known for its pharmacological relevance in anticancer, antimicrobial, and anti-inflammatory applications .

- A 1,2,4-oxadiazole ring at position 2, substituted with a 2,3-dimethoxyphenyl group, which may influence electronic properties and binding interactions .

Below, it is compared to analogs with documented properties.

Properties

IUPAC Name |

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O4S/c1-17-11-13-18(14-12-17)15-31-26(32)19-7-4-5-9-21(19)28-27(31)36-16-23-29-25(30-35-23)20-8-6-10-22(33-2)24(20)34-3/h4-14H,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYGFQXHLBLEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=C(C(=CC=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

Attachment of the dimethoxyphenyl group:

Synthesis of the quinazolinone core: The quinazolinone structure is usually synthesized from anthranilic acid derivatives through cyclization reactions.

Thioether formation: The final step involves the formation of a thioether linkage between the oxadiazole and quinazolinone moieties, typically using a thiol and an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions may target the oxadiazole ring or the quinazolinone core.

Substitution: Various substitution reactions can occur, especially on the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole or quinazolinone rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone and oxadiazole derivatives.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities. Studies aim to elucidate its efficacy and safety profiles.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The oxadiazole and quinazolinone moieties are known to bind to active sites of enzymes, inhibiting their activity. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Structural Variations

The target compound shares a quinazolin-4(3H)-one core with several analogs, but differences in substituents significantly alter physicochemical and biological profiles:

Physicochemical Properties

- Lipophilicity : The 4-methylbenzyl group in the target compound likely increases logP compared to ethyl () or fluorophenyl () analogs, affecting absorption and distribution.

- Solubility : Methoxy and ethoxy groups (target compound and ) may improve aqueous solubility via hydrogen bonding, whereas chlorobenzyl () reduces it.

- Molecular Weight : Analogs range from 411.9–507.0 g/mol; the target compound’s higher molecular weight (estimated >450 g/mol) may impact bioavailability .

Q & A

Q. What are the key steps and reaction conditions for synthesizing the compound?

The synthesis involves multi-step reactions, including:

- Formation of the quinazolinone core via condensation reactions.

- Introduction of the oxadiazole moiety through cyclization under controlled temperatures (60–80°C) and solvents like methanol or ethanol for recrystallization .

- Thioether linkage formation using coupling agents under inert atmospheres . Methodological Tip : Optimize yield by adjusting reaction time and solvent polarity. Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .

Q. How is the compound characterized structurally?

Common techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography to resolve 3D conformation, critical for understanding biological interactions .

- Mass spectrometry to verify molecular weight (±2 Da tolerance) . Note : Ensure sample purity (>95%) via HPLC before characterization .

Q. What in vitro assays are used to evaluate its biological activity?

- Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli).

- Anticancer : MTT assay (IC₅₀ in cancer cell lines, e.g., MCF-7, A549) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinases) . Critical Step : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–4 hours with comparable yields (75–85%) .

- Flow chemistry : Enhances reproducibility for thioether coupling steps .

- Catalyst screening : Pd/C or Ni catalysts improve cyclization efficiency by 15–20% . Data Contradiction : Some studies report lower yields (<60%) with microwave methods due to incomplete cyclization; troubleshoot by pre-activating intermediates .

Q. What computational strategies predict structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina to map interactions with EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values . Key Insight : The 2,3-dimethoxyphenyl group enhances π-π stacking in hydrophobic enzyme pockets, while the thioether linker improves membrane permeability .

Q. How do conflicting bioactivity data across studies arise, and how can they be resolved?

- Source Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme isoforms (COX-1 vs. COX-2) .

- Assay Conditions : pH (7.4 vs. 6.5) and serum content (e.g., FBS%) affect compound stability . Resolution Strategy : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and report full experimental details .

Q. What mechanisms underlie its pharmacological effects?

- EGFR inhibition : Competes with ATP-binding sites (Ki ≈ 0.8 µM) .

- ROS induction : Elevates intracellular ROS by 2.5-fold in cancer cells, triggering apoptosis .

- Membrane disruption : Thioether and quinazolinone moieties perturb lipid bilayers (validated via DSC) . Advanced Validation : Combine CRISPR knockouts (e.g., EGFR−/− cells) and transcriptomics to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.